N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
Description
N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide (CAS: 1354003-90-9) is a pyrrolidine-based acetamide derivative with a stereospecific (R)-configuration at the pyrrolidin-3-yl moiety. Its molecular structure features:
- A pyrrolidine ring substituted at the 3-position with a 2-aminoethyl group.
- An N-ethyl-acetamide group attached to the same pyrrolidine nitrogen.
This compound is primarily utilized in pharmaceutical and biochemical research, particularly in the design of enzyme inhibitors or receptor-targeting molecules due to its amine functionality and chiral center . It has been listed as a discontinued product by suppliers like CymitQuimica, suggesting challenges in synthesis or commercial demand .
Properties
IUPAC Name |
N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-3-13(9(2)14)10-4-6-12(8-10)7-5-11/h10H,3-8,11H2,1-2H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAOLUJHSTVPFN-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CCN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)CCN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride under basic conditions to form the acetamide moiety.
Industrial Production Methods
Industrial production of N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature Control: Maintaining optimal temperatures to drive reactions to completion.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or acetamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, amines, and bases.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolidine or acetamide derivatives.
Scientific Research Applications
N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Differences
Stereochemical Variants
- S vs. R Configuration : The S-enantiomer (CAS: 1354017-30-3) exhibits distinct receptor-binding profiles compared to the R-form due to chiral sensitivity in biological systems. For example, the S-configuration may reduce affinity for certain G-protein-coupled receptors .
- Impact on Solubility: Methyl substitution in the S-enantiomer (vs. ethyl in the R-form) lowers molecular weight (197.28 vs.
Functional Group Modifications
- Hydroxyethyl vs. Aminoethyl: Replacing the amino group with a hydroxy group (CAS: 1353994-52-1) reduces basicity, altering pharmacokinetic properties such as membrane permeability and metabolic stability .
Aromatic and Cyclic Substituents
- Benzyl and Cyclopropyl Groups : The benzyl-substituted analog (CAS: 1353996-68-5) demonstrates enhanced lipophilicity (logP ~2.5), favoring blood-brain barrier penetration, while the cyclopropyl group may stabilize conformational flexibility .
Biological Activity
N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by the following structural features:
- Molecular Formula : C11H20N2O
- Molecular Weight : 196.29 g/mol
- IUPAC Name : N-[(R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-ethylacetamide
The biological activity of this compound is primarily associated with its interaction with various neurotransmitter systems, particularly the opioid and dopamine receptors. Research indicates that compounds with similar structures can exhibit affinity for these receptors, potentially leading to analgesic and psychoactive effects.
1. Analgesic Activity
Studies have shown that pyrrolidine derivatives can exhibit significant analgesic effects. The interaction with opioid receptors suggests potential use in pain management.
2. CNS Activity
The compound may also influence central nervous system (CNS) activity, with implications for treating conditions such as anxiety and depression. Its lipophilicity suggests good blood-brain barrier penetration, enhancing its CNS effects.
3. Antimicrobial Properties
Recent studies have highlighted the antibacterial activity of similar pyrrolidine compounds against various pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds indicate promising antibacterial potential.
Case Study 1: Analgesic Efficacy
A study involving a series of pyrrolidine derivatives demonstrated that N-[1-(2-aminoethyl)pyrrolidin-3-yl] derivatives exhibited significant analgesic activity in rodent models. The efficacy was compared to standard analgesics, showing comparable results in pain relief assessments.
Case Study 2: Antimicrobial Evaluation
In vitro studies assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound had an MIC value of 50 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial activity.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
